molecular formula C20H20N4O4S B2495966 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 850936-07-1

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide

Cat. No. B2495966
CAS RN: 850936-07-1
M. Wt: 412.46
InChI Key: NWOADXGWGHKNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide, also known as COBRA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various diseases. COBRA is a sulfonamide-based compound that has been shown to have potent anti-inflammatory and anti-tumor properties.

Mechanism Of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell growth. By inhibiting the activity of NF-κB, N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide may help to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide has been shown to have potent anti-inflammatory and anti-tumor effects in various animal models. It has been shown to reduce inflammation in the lungs of mice with asthma and to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide in lab experiments is its potent anti-inflammatory and anti-tumor properties, which make it a potential candidate for the treatment of various diseases. However, one limitation of using N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide. One potential direction is the development of more efficient and cost-effective synthesis methods for N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide. Another potential direction is the investigation of the potential of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide as a therapeutic agent in various diseases, including inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide and to identify any potential side effects or limitations of its use as a therapeutic agent.

Synthesis Methods

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide involves the reaction of 4-nitrobenzoyl chloride with cyclopropylamine to form 4-nitrobenzamide. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-amino-1,3,4-oxadiazole to form N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-2-24(16-6-4-3-5-7-16)29(26,27)17-12-10-14(11-13-17)18(25)21-20-23-22-19(28-20)15-8-9-15/h3-7,10-13,15H,2,8-9H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOADXGWGHKNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.